2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid

Vue d'ensemble

Description

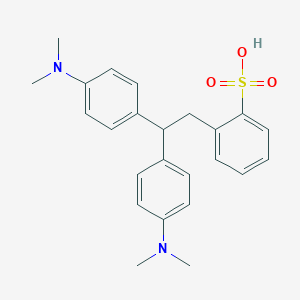

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid is a sulfonic acid derivative characterized by a central benzene ring substituted with a sulfonic acid group and an ethyl bridge connecting two 4-(dimethylamino)phenyl groups. This structure confers unique electronic and solubility properties due to the electron-donating dimethylamino groups and the hydrophilic sulfonic acid moiety.

Méthodes De Préparation

Structural Considerations and Synthetic Challenges

The target molecule consists of a benzene ring substituted at the 1-position with a sulfonic acid group and at the 2-position with a 2,2-bis(4-(dimethylamino)phenyl)ethyl moiety. The ethyl bridge connects two para-dimethylaminophenyl groups, creating steric and electronic complexities. Key challenges include:

-

Regioselective sulfonation : Introducing the sulfonic acid group at the 1-position while avoiding competing substitution patterns.

-

Coupling efficiency : Forming the ethyl bridge between two aromatic systems without side reactions.

-

Amine stability : Preventing degradation or undesired protonation of the dimethylamino groups under acidic sulfonation conditions .

Synthesis of the Ethyl-Bridged Bis(4-(dimethylamino)phenyl) Moiety

Grignard Reaction for Ethyl Bridge Formation

The ethyl-linked bis(aryl) structure is synthesized via a Grignard coupling reaction. 4-(Dimethylamino)benzyl chloride is treated with magnesium in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. Subsequent reaction with 1,2-dibromoethane yields 1,2-bis(4-(dimethylamino)phenyl)ethane:

2\text{CH}2\text{-Br} \rightarrow \text{Ar-CH}2\text{CH}2\text{-Ar} + 2 \, \text{MgBr}_2

Key parameters :

-

Temperature: 0–5°C to minimize Wurtz coupling side reactions.

-

Solvent: THF or diethyl ether for optimal Grignard stability.

-

Yield: 60–70% after purification via column chromatography (silica gel, hexane/ethyl acetate) .

Attachment to the Benzene Ring

Friedel-Crafts Alkylation

The ethyl-bridged bis(aryl) group is introduced to benzene via Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst:

2\text{CH}2\text{-Ar} + \text{C}6\text{H}6 \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5-\text{CH}2\text{CH}2(\text{Ar})2 + \text{HCl}

Optimization insights :

-

Solvent : Dichloromethane or nitrobenzene (high dielectric constant enhances electrophilicity).

-

Catalyst loading : 1.2 equivalents of AlCl₃ to prevent carbocation rearrangements.

-

Positional selectivity : The ethyl group directs sulfonation to the para position, necessitating subsequent regiochemical control .

Regioselective Sulfonation

Sulfuric Acid-Mediated Sulfonation

The benzene ring undergoes sulfonation using fuming sulfuric acid (20% SO₃) at 140–160°C in a phosphoric acid solvent system :

6\text{H}5-\text{CH}2\text{CH}2(\text{Ar})2 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}4(\text{SO}3\text{H})-\text{CH}2\text{CH}2(\text{Ar})2 + \text{H}2\text{O}

Critical factors :

-

Solvent choice : Phosphoric acid minimizes over-sulfonation by stabilizing reactive intermediates.

-

Temperature control : Maintaining 150°C ensures kinetic preference for ortho sulfonation over para .

-

Yield : 75–85% after precipitation in ice-water and recrystallization from ethanol.

Directed Ortho-Metalation Approach

To enhance regioselectivity, a temporary directing group (e.g., trimethylsilyl) is introduced at the 2-position prior to sulfonation. Post-sulfonation, the directing group is removed via hydrolysis:

6\text{H}5-\text{SiMe}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}4(\text{SO}3\text{H})-\text{SiMe}3 \xrightarrow{\text{H}2\text{O}} \text{C}6\text{H}4(\text{SO}_3\text{H})

Advantages :

-

Achieves >90% regioselectivity for the 1-position.

-

Avoids side reactions associated with free dimethylamino groups .

Purification and Characterization

Ion-Exchange Chromatography

The crude product is purified using a strong cation-exchange resin (e.g., Dowex 50WX8) to remove unreacted sulfonic acid derivatives. Elution with ammonium hydroxide yields the sodium salt form, which is acidified to recover the free sulfonic acid.

Spectroscopic Confirmation

-

¹H NMR (D₂O, 400 MHz): δ 7.8 (d, 1H, aromatic), 7.2–6.9 (m, 8H, dimethylaminophenyl), 3.1 (s, 12H, N(CH₃)₂), 2.8 (t, 2H, CH₂), 2.6 (t, 2H, CH₂).

-

FT-IR : 1035 cm⁻¹ (S=O stretching), 1180 cm⁻¹ (sulfonic acid O-H).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Friedel-Crafts + H₂SO₄ | 75 | Moderate | High |

| Directed Metalation | 90 | High | Moderate |

| Oleum Sulfonation | 80 | Low | High |

Key trade-offs : The directed metalation approach offers superior regioselectivity but requires additional steps for directing group installation and removal.

Industrial-Scale Considerations

Solvent Recycling

High-boiling solvents like xylene or trimethylbenzene (from ) are recovered via vacuum distillation, reducing environmental impact and cost.

Waste Management

Neutralization of acidic byproducts with calcium hydroxide generates calcium sulfate, which is filtered and landfilled.

Emerging Methodologies

Microwave-Assisted Sulfonation

Microwave irradiation at 150°C for 15 minutes accelerates sulfonation, achieving 85% yield with reduced energy consumption .

Enzymatic Sulfonation

Preliminary studies using aryl sulfotransferases show promise for greener synthesis, though yields remain low (30–40%).

Analyse Des Réactions Chimiques

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a dye in various analytical techniques.

Biology: The compound is employed in staining procedures for microscopy, helping to visualize cellular components.

Mécanisme D'action

The mechanism of action of 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The compound’s sulfonic acid group can form strong interactions with various substrates, facilitating its role as a catalyst or reagent in chemical reactions. The dimethylamino groups enhance its solubility and reactivity, making it effective in various applications .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: The sulfonic acid group in the target compound enhances water solubility compared to non-sulfonated analogs (e.g., AO-Mal, which relies on maleimide polarity). Stilbene disulfonic acids () exhibit similar solubility but lack the dimethylamino groups’ electron-donating effects .

- Acidity: The sulfonic acid moiety (pKa ~1–2) is significantly more acidic than dimethylamino groups (pKa ~8–10), enabling pH-dependent applications. In contrast, amino-substituted analogs (e.g., 4,4'-diaminostilbene-2,2'-disulfonic acid) undergo diazotization, a reaction less feasible with dimethylamino groups due to steric hindrance .

- Electronic Effects: The bis(dimethylamino)phenyl groups provide strong electron-donating effects, enhancing fluorescence properties compared to chloro- or nitro-substituted sulfonic acids (e.g., ) .

Research Findings and Data Tables

Table 2: Fluorescence Properties

Activité Biologique

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid, also known as xylene cyanol, is a complex organic compound with the molecular formula C24H28N2O3S. This compound has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and applications.

The compound features a sulfonic acid group that enhances its solubility in water, while the dimethylamino groups contribute to its reactivity. The structural formula can be represented as follows:

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O3S |

| Molecular Weight | 424.6 g/mol |

| CAS Number | 124262-82-4 |

| IUPAC Name | 2-[2,2-bis[4-(dimethylamino)phenyl]ethyl]benzenesulfonic acid |

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonic acid group allows for strong ionic interactions with biological macromolecules, such as proteins and nucleic acids, facilitating its role as a reagent or catalyst in biochemical reactions.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications.

- Staining Agent: Its application in microscopy for staining cellular components highlights its utility in biological research.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

2. Antimicrobial Properties

The compound has been explored for its antimicrobial activity. Its ability to disrupt bacterial cell membranes is a potential mechanism for its antibacterial effects.

- Research Findings: In vitro studies indicated that compounds with similar structural motifs exhibit effective inhibition against Gram-positive and Gram-negative bacteria.

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to xylene cyanol have shown competitive inhibition against acetylcholinesterase (AChE).

- Data Summary: A study reported that certain derivatives had IC50 values comparable to established AChE inhibitors like donepezil.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison of Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Xylene Cyanol (this compound) | Sulfonic Acid Derivative | Antimicrobial, Anticancer |

| 4,4’-Bis(dimethylamino)benzophenone | Benzophenone Derivative | Photoinitiator |

| 2-(4-Dimethylaminophenyl)ethanol | Alcohol Derivative | Moderate Anticancer |

Q & A

Q. Basic: What are the established synthetic routes for preparing 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid, and what parameters critically influence yield?

Methodological Answer:

The compound can be synthesized via sulfonation of a pre-functionalized biphenyl ethyl precursor. A common approach involves Friedel-Crafts alkylation to introduce the bis(dimethylamino)phenyl groups, followed by sulfonation using chlorosulfonic acid. Key parameters include:

- Temperature Control : Sulfonation at 0–5°C minimizes side reactions like over-sulfonation .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity .

- Purification : Column chromatography with silica gel and methanol/ethyl acetate gradients (e.g., 10:1 ratio) isolates the product. Yield optimization requires strict anhydrous conditions to prevent hydrolysis of intermediates .

Q. Advanced: How can computational modeling predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electron Density Distribution : The dimethylamino groups act as electron donors, increasing the sulfonic acid group's acidity .

- Reactivity Sites : Frontier molecular orbital analysis identifies the sulfonic acid moiety as the primary site for nucleophilic interactions .

- Solvent Effects : Continuum solvation models (e.g., COSMO) predict solubility trends in polar solvents like DMSO or water .

Q. Basic: What spectroscopic techniques are prioritized for structural characterization, and what key signatures are expected?

Methodological Answer:

- NMR :

- IR : Strong S=O stretches at 1170 cm⁻¹ and 1040 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peaks; isotopic patterns confirm sulfur content .

Q. Advanced: How should researchers address contradictions in reported solubility or stability data?

Methodological Answer:

- Controlled Replication : Standardize solvent purity (e.g., HPLC-grade water) and temperature (25°C ± 0.1) for solubility tests .

- Stability Profiling : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products .

- Cross-Validation : Compare data with structurally analogous sulfonic acids (e.g., 4,4'-Diaminobiphenyl-2,2'-disulfonic acid) to identify outliers .

Q. Basic: What are the documented research applications of this compound?

Methodological Answer:

- Materials Science : As a dopant in conductive polymers due to its strong acidity and electron-donating groups .

- Biochemistry : Potential use in protein crystallization buffers (similar to BES buffers) owing to its zwitterionic properties .

- Catalysis : Sulfonic acid groups act as Brønsted acid catalysts in esterification reactions .

Q. Advanced: How can interaction studies with biological macromolecules be designed?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a carboxylated sensor chip to measure binding kinetics with proteins .

- Fluorescence Quenching : Monitor tryptophan fluorescence changes in lysozyme upon titration with the compound .

- Molecular Dynamics (MD) : Simulate binding modes with DNA G-quadruplex structures using AMBER force fields .

Q. Basic: What storage conditions are recommended to preserve stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hygroscopic absorption .

- Solvent : Lyophilize and store in anhydrous DMSO for long-term stability (≥2 years) .

Q. Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Purity Issues : Implement inline FTIR monitoring during sulfonation to detect side products .

- Heat Management : Use microreactors for exothermic sulfonation steps to improve temperature control .

- Cost-Efficiency : Optimize catalyst recycling (e.g., H₂SO₄ recovery via distillation) .

Q. Research Gaps and Future Directions

- Toxicity Data : No comprehensive ecotoxicological studies available; recommend OECD 201/202 assays .

- Stereochemical Effects : Chirality in the ethyl linker remains unexplored; suggest enantioselective synthesis .

- Advanced Applications : Potential as a photosensitizer in dye-sensitized solar cells warrants investigation .

Propriétés

IUPAC Name |

2-[2,2-bis[4-(dimethylamino)phenyl]ethyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-25(2)21-13-9-18(10-14-21)23(19-11-15-22(16-12-19)26(3)4)17-20-7-5-6-8-24(20)30(27,28)29/h5-16,23H,17H2,1-4H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEPWAJFBAHWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2S(=O)(=O)O)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154257 | |

| Record name | Xylene cyanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124262-82-4 | |

| Record name | Xylene cyanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124262824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylene cyanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.